5'-O-(4,4'-Dimetoxi tritilo)-N4-benzoil-5-metil-2'-desoxicitidina

Descripción general

Descripción

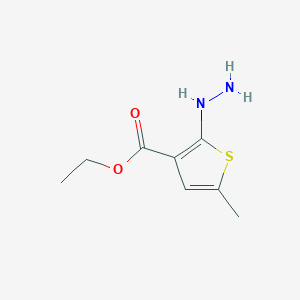

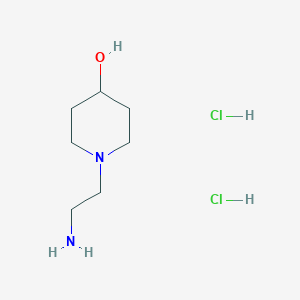

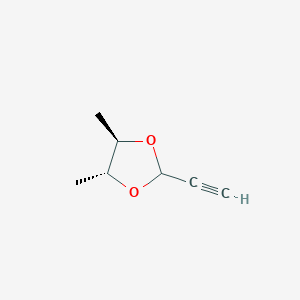

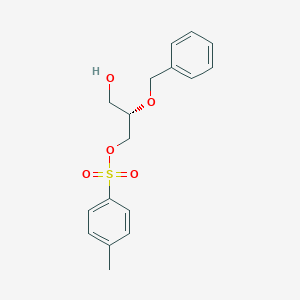

5’-O-Dimetoxi-trityl-N4-benzoil-5-metil-2’-desoxicitidina (5’-O-DMT-N4-Bz-5-Me-dC) es un nucleósido modificado utilizado en la síntesis de ácido desoxirribonucleico (ADN) o ácido ribonucleico (ARN). Este compuesto es particularmente valioso en el campo de la química de ácidos nucleicos debido a sus propiedades de unión mejoradas y una mayor estabilización de dúplex en comparación con la desoxicitidina no metilada .

Aplicaciones Científicas De Investigación

5’-O-DMT-N4-Bz-5-Me-dC se utiliza ampliamente en la investigación científica, particularmente en las siguientes áreas:

Química: Se utiliza en la síntesis de oligonucleótidos modificados para diversas aplicaciones.

Biología: Desempeña un papel en el estudio de la metilación del ADN y sus efectos en la expresión génica.

Medicina: Se utiliza en el desarrollo de terapias antisentido y otros tratamientos basados en ácidos nucleicos.

Industria: Se utiliza en la producción de cebadores de PCR de alta fidelidad y otros productos basados en ácidos nucleicos

Mecanismo De Acción

El mecanismo de acción de 5’-O-DMT-N4-Bz-5-Me-dC implica su incorporación a ácidos nucleicos, donde mejora la unión y estabilización del dúplex de ADN o ARN. El compuesto interactúa con nucleótidos complementarios a través de enlaces de hidrógeno e interacciones de apilamiento de bases, lo que lleva a una mayor estabilidad térmica y resistencia a la degradación enzimática .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 5’-O-DMT-N4-Bz-5-Me-dC implica múltiples pasos, comenzando con la protección de los grupos hidroxilo y el grupo amino de la desoxicitidina. El grupo 5’-hidroxilo se protege con un grupo dimetoxi-trityl (DMT), y el grupo N4-amino se protege con un grupo benzoil (Bz). La metilación en la posición 5 del anillo de citosina se logra utilizando agentes metilantes bajo condiciones controladas .

Métodos de Producción Industrial

La producción industrial de 5’-O-DMT-N4-Bz-5-Me-dC sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de sintetizadores automatizados y técnicas de purificación de alto rendimiento para garantizar una alta pureza y rendimiento. El compuesto se almacena típicamente a 4°C y se protege de la luz para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

5’-O-DMT-N4-Bz-5-Me-dC experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para eliminar grupos protectores.

Sustitución: Las reacciones de sustitución nucleofílica son comunes, especialmente en la modificación del nucleósido.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio se utilizan para eliminar grupos protectores.

Sustitución: Los reactivos nucleofílicos como el amoníaco o las aminas se utilizan para reacciones de sustitución.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios nucleósidos protegidos y desprotegidos, que se utilizan en la síntesis posterior de oligonucleótidos y otros derivados de ácidos nucleicos .

Comparación Con Compuestos Similares

Compuestos Similares

5-Me-DMT-dC(Bz)-CE-Fosforamidita: Otro nucleósido modificado con grupos protectores y aplicaciones similares.

DMT-5-Me-dC(Bz) Fosforamidita: Utilizado en la síntesis de oligonucleótidos con propiedades de unión mejoradas.

Unicidad

5’-O-DMT-N4-Bz-5-Me-dC es único debido a su combinación específica de grupos protectores y metilación, lo que proporciona una mayor estabilidad y propiedades de unión en comparación con otros nucleósidos modificados. Su versatilidad en diversas reacciones químicas y aplicaciones lo convierte en una herramienta valiosa en la investigación y el desarrollo de ácidos nucleicos .

Propiedades

IUPAC Name |

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H37N3O7/c1-25-23-41(37(44)40-35(25)39-36(43)26-10-6-4-7-11-26)34-22-32(42)33(48-34)24-47-38(27-12-8-5-9-13-27,28-14-18-30(45-2)19-15-28)29-16-20-31(46-3)21-17-29/h4-21,23,32-34,42H,22,24H2,1-3H3,(H,39,40,43,44)/t32-,33+,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHPQMVQHSPNRU-LBFZIJHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H37N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401143394 | |

| Record name | N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-5-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401143394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

647.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104579-03-5 | |

| Record name | N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-5-methylcytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104579-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-5-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401143394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI)](/img/structure/B34496.png)